Benzene, (2-ethoxyethoxy)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
19594-02-6 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-ethoxyethoxybenzene |
InChI |
InChI=1S/C10H14O2/c1-2-11-8-9-12-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
DIUJNXCPDGGFQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC=CC=C1 |
Related CAS |
155227-23-9 |
Origin of Product |
United States |
Structural Context and Derivatization Potential of Aryl Alkoxyalkyl Ethers
Benzene (B151609), (2-ethoxyethoxy)-, with the CAS number 19594-02-6, belongs to the class of aryl alkoxyalkyl ethers. Its structure consists of a benzene ring connected to an ethoxyethoxy group via an ether linkage. This arrangement imparts a unique combination of aromatic and aliphatic ether characteristics to the molecule.
The synthesis of such ethers can be achieved through several established methods in organic chemistry. A prominent route is the Williamson ether synthesis, which involves the reaction of a phenoxide with an appropriate alkyl halide. researchgate.netmasterorganicchemistry.comyoutube.com In the case of Benzene, (2-ethoxyethoxy)-, this would typically involve the reaction of sodium phenoxide with 1-chloro-2-ethoxyethane. The general mechanism is a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.com
The derivatization potential of Benzene, (2-ethoxyethoxy)- is largely dictated by the reactivity of the benzene ring and the ether linkages. The (2-ethoxyethoxy) group is an activating group for electrophilic aromatic substitution (EAS) reactions. vedantu.comnih.gov This is due to the electron-donating nature of the oxygen atom adjacent to the aromatic ring, which increases the electron density of the ring, making it more susceptible to attack by electrophiles. vedantu.comlibretexts.org This activating influence is a combination of a strong, electron-donating resonance effect and a weaker, electron-withdrawing inductive effect. nih.govmsu.edu Consequently, electrophiles are directed to the ortho and para positions of the benzene ring. libretexts.org
Common electrophilic aromatic substitution reactions that Benzene, (2-ethoxyethoxy)- is expected to undergo include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically in the presence of a Lewis acid catalyst. byjus.comchemicalnote.com
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. byjus.comlibretexts.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. vedantu.combyjus.com
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst like AlCl₃. byjus.comlibretexts.orgbyjus.com
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, leading to the formation of a ketone. byjus.comyoutube.comchemguide.co.uk
The ether linkages in Benzene, (2-ethoxyethoxy)- can also be cleaved under strong acidic conditions, which can be a useful transformation in multi-step syntheses. evitachem.com
Table 1: Physicochemical Properties of Benzene, (2-ethoxyethoxy)-
| Property | Value |
|---|---|
| CAS Number | 19594-02-6 |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol smolecule.com |
| Boiling Point | 237.3 °C at 760 mmHg utexas.edu |
| Density | 0.981 g/cm³ utexas.edu |
| Appearance | Colorless liquid smolecule.com |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water. smolecule.com |
Significance of the Ethoxyethoxy Moiety in Molecular Design
The ethoxyethoxy side chain is not merely a passive component of the molecule; it plays a significant role in defining the compound's physical and chemical properties, making it a valuable building block in molecular design.
One of the key contributions of the ethoxyethoxy group is its ability to enhance solubility. The presence of ether oxygens allows for hydrogen bonding with protic solvents, and the flexible alkyl chain can improve solubility in organic media. smolecule.com This property is particularly advantageous in the synthesis of polymers and other advanced materials where processability is crucial. For instance, the incorporation of ethoxyethoxy chains has been used to improve the solubility of precursors for complex molecules. smolecule.com
Furthermore, the ethoxyethoxy moiety can influence the supramolecular organization of molecules. In the field of liquid crystals, the introduction of polar oxyethylene moieties like the ethoxyethoxy group can lead to significant changes in the aggregation behavior and mesophase stability of calamitic (rod-shaped) molecules. ontosight.ai This allows for the fine-tuning of the material's properties for applications in electro-optical devices.
Table 2: Spectroscopic Data for Aromatic Ethers
| Spectroscopic Technique | Characteristic Features for Aryl Ethers |
|---|---|
| ¹H NMR | Aryl protons (Ar-H) typically appear in the downfield region of 6.5-8.0 ppm. Protons on the carbon adjacent to the ether oxygen (α-protons) are deshielded and appear around 3.5-4.5 ppm. libretexts.orgchemicalbook.commdpi.com |
| ¹³C NMR | Aromatic carbons resonate in the range of 120-160 ppm. The carbon atom of the benzene (B151609) ring directly attached to the ether oxygen typically appears further downfield (around 150-160 ppm). libretexts.orgmdpi.com |
| IR Spectroscopy | Characteristic C-O stretching vibrations for aryl alkyl ethers are observed in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric). Aromatic C-H stretching is observed around 3000-3100 cm⁻¹. mdpi.comnist.gov |
Note: Specific peak positions can vary depending on the exact molecular structure and solvent.
Overview of Research Trajectories for Ether Substituted Aromatic Compounds
Direct Etherification Strategies for Phenolic Precursors
The direct formation of an ether bond between a phenol (B47542) and an alcohol or its derivative is a primary strategy for synthesizing aromatic ethers like Benzene, (2-ethoxyethoxy)-.
Classic Williamson Ether Synthesis Adaptations
The Williamson ether synthesis, a long-standing and versatile method, remains a cornerstone for preparing both symmetrical and asymmetrical ethers. byjus.comwikipedia.org This S\textsubscript{N}2 reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.com In the context of Benzene, (2-ethoxyethoxy)-, this would typically involve the reaction of a phenoxide with an appropriate ethoxyethoxy halide. wikipedia.org
The general mechanism involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether. byjus.commasterorganicchemistry.com For the synthesis of complex ethers, the choice of reactants is crucial. To ensure a successful S\textsubscript{N}2 reaction and avoid competing elimination reactions, primary alkyl halides are preferred. masterorganicchemistry.com
One specific adaptation for a related compound, 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene, involves the reaction of hydroquinone (B1673460) with 2-(2-chloroethoxy)ethanol (B196239). evitachem.comgoogle.com This reaction is carried out in dimethylformamide (DMF) in the presence of potassium carbonate as a base and catalysts such as cesium carbonate and sodium disulfite, achieving a yield of approximately 75%. evitachem.comgoogle.com
Key Features of Williamson Ether Synthesis:
Versatility: Can be used for both symmetrical and asymmetrical ethers. byjus.com
Reaction Type: S\textsubscript{N}2 mechanism. masterorganicchemistry.com
Reactant Preference: Favors primary alkyl halides to minimize elimination side reactions. masterorganicchemistry.com
Catalytic Approaches for Carbon-Oxygen Bond Formation
Modern synthetic chemistry has seen a surge in the development of catalytic methods for C-O bond formation, offering milder reaction conditions and broader substrate scope compared to classical methods. rsc.org
Palladium-catalyzed cross-coupling reactions, for instance, have been successfully employed for the synthesis of aromatic ethers. rsc.orgresearchgate.net One such method involves the reaction of phenols with allenylic carbonates in the presence of a palladium catalyst, yielding 2,3-allenic aromatic ethers under mild conditions. rsc.org While not directly producing Benzene, (2-ethoxyethoxy)-, this highlights the potential of palladium catalysis in forming C-O bonds with complex alkyl groups.
Lanthanide triflates have also been identified as recyclable "green" catalysts for hydroalkoxylation reactions to form C-O bonds. nih.gov Furthermore, nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for activating the robust C(aryl)-O bond in phenol derivatives, enabling the synthesis of arenes. researchgate.net These catalytic systems often provide an alternative to the traditional Williamson ether synthesis and can be more environmentally friendly. numberanalytics.comalfa-chemistry.com
Introduction of the Ethoxyethoxy Chain via Alkylation Reactions
Alkylation reactions are fundamental in introducing the (2-ethoxyethoxy) side chain onto an aromatic core. These methods typically involve the reaction of a nucleophilic aromatic species with an electrophilic reagent containing the desired ethoxyethoxy group. registech.com
Utilization of Halogenated Ethoxyethoxy Reagents
A common and direct approach involves the use of halogenated ethoxyethoxy reagents. francis-press.com For example, 2-(2-chloroethoxy)ethanol can be reacted with a phenolic precursor, such as hydroquinone, in the presence of a base to yield the desired ether. evitachem.comgoogle.com The choice of halogen can influence reactivity, with iodo-derivatives generally being more reactive than chloro- or bromo-derivatives. acs.org
The reaction of catechol with ethylene (B1197577) chlorohydrin in an aqueous solution of sodium hydroxide (B78521) is a documented method for producing 1,2-bis(2-hydroxyethoxy)benzene (B158562) in high yield. thieme-connect.com Similarly, reacting catechol with diethylene or triethylene glycol chlorohydrins in DMF with potassium carbonate yields the corresponding bis-ether products. thieme-connect.com
Multi-Step Conversions for Complex Ether Linkages
In some instances, a multi-step approach is necessary to construct more complex ether linkages. This can involve the initial synthesis of a functionalized intermediate that is then further elaborated. For example, asymmetric glycols can be synthesized in a two-stage process via an intermediate compound. thieme-connect.com
Another example is the synthesis of 5-(1-Phenyl-3,3-dimethylbutyl)-3-methyl-1,2-di(2-[2-hydroxyethoxy]ethoxy)benzene, which involves the hydrogenation of a precursor molecule, 5-(1-Hydroxy-1-phenyl-3,3-dimethyl-1-butyl)-3-methyl-1,2-di(2-[2-(2-tetrahydropyranyloxy)ethoxy]ethoxy)benzene, using a 10% Pd/C catalyst. prepchem.com This demonstrates how a complex ether can be assembled through a sequence of reactions, including protection and deprotection steps.
Advanced Synthetic Techniques and Green Chemistry Considerations
The development of more sustainable and environmentally friendly synthetic methods is a growing focus in chemical research. numberanalytics.comalfa-chemistry.com
Green Chemistry Approaches:
Catalyst Choice: The use of recyclable catalysts like lanthanide triflates promotes greener synthesis. nih.gov
Alternative Reagents: Dimethyl carbonate is being explored as a less toxic substitute for methyl halides in methylation reactions to form aryl methyl ethers, often in the presence of zeolite catalysts. sciforum.net
Innovative Methods: Microwave-assisted and sonochemical reactions are being investigated as energy-efficient alternatives that can minimize the use of hazardous solvents and produce high yields. alfa-chemistry.com
A catalytic version of the Williamson ether synthesis (CWES) has been developed, allowing the use of less reactive alkylating agents like alcohols and esters at high temperatures (above 300 °C). acs.org This process can achieve high selectivity and is particularly suitable for the industrial production of certain alkyl aryl ethers. acs.org
The table below summarizes some of the key synthetic methods and their general conditions.
| Synthetic Method | Precursors | Reagents/Catalysts | General Conditions | Yield | Reference |
| Williamson Ether Synthesis | Hydroquinone, 2-(2-chloroethoxy)ethanol | K₂CO₃, Cs₂CO₃, Na₂S₂O₄ | Dimethylformamide (DMF), constant temperature | ~75% | evitachem.comgoogle.com |
| Williamson Ether Synthesis | Catechol, Ethylene chlorohydrin | NaOH | Aqueous solution, temperature up to 95°C | 90% | thieme-connect.com |
| Palladium-Catalyzed C-O Bond Formation | Phenols, Allenylic carbonates | Palladium catalyst | Mild conditions | 70-99% | rsc.org |
| Catalytic Williamson Ether Synthesis (CWES) | Phenol, Methanol (B129727) | Alkali metal benzoate, phenolate | High temperature (>300°C) | Up to 99% selectivity | acs.org |
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating methods. sacredheart.edubspublications.net The Williamson ether synthesis, used to produce compounds like Benzene, (2-ethoxyethoxy)-, is particularly amenable to microwave irradiation. bspublications.net This technology allows for rapid and uniform heating of the reactants, which can significantly reduce reaction times from hours to mere minutes. sacredheart.edu
The optimization of microwave-assisted ether synthesis involves the systematic variation of several parameters, including the choice of solvent, base, reaction time, temperature, and microwave power. sacredheart.edunumberanalytics.com Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often preferred as they couple efficiently with microwave irradiation and can accelerate SN2 reactions. numberanalytics.comsid.ir The choice of base is also critical, with common options including potassium carbonate (K₂CO₃) and sodium hydride (NaH). numberanalytics.comsid.ir
Research into the microwave-assisted synthesis of various alkyl aryl ethers has demonstrated that solvent-free, or "dry media," conditions can also be highly effective, offering a greener alternative by reducing chemical waste. orgchemres.org In some protocols, a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) is used to facilitate the reaction between the phenoxide and the alkyl halide, especially under solid-liquid conditions. sacredheart.edu The optimization process aims to find the ideal balance of these conditions to maximize yield and purity while minimizing energy consumption and reaction time. For instance, studies have shown that for certain etherifications, optimal yields can be achieved in as little as 3 minutes at a specific temperature and wattage. sacredheart.edu
Below is a table summarizing typical conditions and findings from optimization studies for the microwave-assisted synthesis of various aromatic ethers, which are analogous to the synthesis of Benzene, (2-ethoxyethoxy)-.
| Reactants | Base | Solvent | Catalyst | Time (min) | Temp (°C) | Yield (%) | Reference |
| Phenol, Alkyl Halide | K₂CO₃/KOH | None | TBAB | 1-2 | - | High | sacredheart.edu |
| Phenol, Nitroarene | K₂CO₃ | DMSO | None | 8 | - | 92 | sid.ir |
| 1-Dodecanol, 1-Bromoethane | NaH | None | TBAB | 3 | 123 | ~70 | sacredheart.edu |
| Salicylaldehyde, Ditosylate | K₂CO₃ | DMF | None | 75 | 90 | 84 | orgchemres.org |
This table is a representation of data found in the literature for analogous reactions and is for illustrative purposes.
Flow Chemistry Applications for Continuous Production
Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production methods. In a flow system, reagents are continuously pumped through a reactor where they mix and react, and the product is collected at the outlet. rsc.org This methodology offers significant advantages for the synthesis of aromatic ethers, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and superior reproducibility. rsc.orgbeilstein-journals.org
The application of flow chemistry is particularly relevant for the flavors and fragrances industries, where many aromatic ethers are utilized. beilstein-journals.org Transposing a batch reaction to a continuous flow process can lead to dramatic increases in reaction rates and yields. For example, reactions that take hours in a batch reactor can sometimes achieve complete conversion in minutes or even seconds of residence time in a flow reactor. beilstein-journals.org
Stereoselective Synthesis of Chiral (2-Ethoxyethoxy)benzene Derivatives (if applicable)
The stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials science fields. e-bookshelf.dersc.org This involves creating a specific stereoisomer (enantiomer or diastereomer) of a molecule that has one or more chiral centers. For a molecule like Benzene, (2-ethoxyethoxy)-, which is itself achiral, a chiral derivative would require the introduction of a stereocenter, for instance, by modifying the ethoxyethoxy side chain.
The Williamson ether synthesis, being an SN2 reaction, proceeds with inversion of configuration at the electrophilic carbon. wikipedia.orgmasterorganicchemistry.com This inherent stereospecificity can be exploited to synthesize chiral ethers if a chiral, enantiomerically pure alkyl halide is used as a reactant. masterorganicchemistry.com Alternatively, methods like the Mitsunobu reaction can also be used to form chiral tertiary alkyl-aryl ethers with complete inversion of configuration from a chiral tertiary alcohol. researchgate.net
However, a review of the scientific literature indicates that the stereoselective synthesis of chiral derivatives specifically of (2-ethoxyethoxy)benzene is not a widely reported field of study. Research in asymmetric ether synthesis tends to focus on more complex or sterically hindered ethers that are common motifs in natural products or bioactive molecules. nih.govrsc.org The synthesis of simple, flexible aromatic ethers like Benzene, (2-ethoxyethoxy)- has not presented the same synthetic challenge that would necessitate the development of complex asymmetric routes. While general strategies for synthesizing chiral allylic aryl ethers using iridium-phosphoramidite catalysts exist, their application to this specific class of compound is not documented. organic-chemistry.org Therefore, this specific subsection is not broadly applicable based on current research.
Scale-Up Considerations and Process Chemistry for Industrial Relevance
Transitioning a synthetic route from the laboratory bench to industrial-scale production introduces a host of new challenges. For the synthesis of Benzene, (2-ethoxyethoxy)-, which would likely be produced via a Williamson-type etherification, several factors are critical for a viable industrial process. wikipedia.orgdewwool.com
Key considerations for scale-up include:
Cost and Availability of Raw Materials: The industrial feasibility of a synthesis is heavily dependent on the price and reliable supply of starting materials. For this ether, this would be phenol, an appropriate ethoxyethyl-containing reagent, and a base. researchgate.net
Reaction Conditions: Harsh reaction conditions that are manageable on a lab scale can become problematic and costly at an industrial scale. There is a drive towards using weaker, less hazardous alkylating agents and developing catalytic processes that operate under milder conditions. researchgate.net High-temperature (e.g., >300 °C) catalytic Williamson ether synthesis has been explored to boost the reactivity of weaker alkylating agents and streamline the process for industrial applications. wikipedia.orgresearchgate.net
Byproduct and Waste Management: The classic Williamson synthesis produces a salt byproduct (e.g., sodium chloride) that must be separated and disposed of, adding to the process complexity and environmental footprint. wikipedia.org Developing catalytic versions or processes with high atom economy is a major goal of green process chemistry.
Process Safety and Thermal Management: Exothermic reactions must be carefully controlled to prevent thermal runaways. The superior heat transfer capabilities of continuous flow reactors make them an attractive option for improving the safety of large-scale ether production compared to large batch reactors. rsc.org
Reactor Design and Throughput: For large-scale production, the choice of reactor (e.g., large batch vessel vs. continuous flow reactor) is crucial. While batch processing is traditional, continuous manufacturing can offer higher throughput, consistency, and a smaller footprint. researchgate.netbohrium.com The scalability of microwave-assisted protocols has also been demonstrated for certain ethers, potentially offering a path for rapid, on-demand production. orgchemres.org
The successful industrial production of aromatic ethers hinges on a holistic approach that balances chemical efficiency with economic viability, safety, and environmental responsibility. dewwool.comresearchgate.net
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The (2-ethoxyethoxy) group, through its electronic effects, plays a crucial role in determining the rate and regioselectivity of these reactions.
Regioselectivity and Directing Effects of the Ethoxyethoxy Group
The (2-ethoxyethoxy) group is an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This directing effect is a consequence of the resonance stabilization provided by the lone pair of electrons on the oxygen atom directly attached to the benzene ring. These electrons can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions. This makes these positions more nucleophilic and thus more susceptible to attack by an electrophile.
The mechanism involves the attack of the electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. When the attack occurs at the ortho or para position, an additional resonance structure can be drawn where the positive charge is delocalized onto the ether oxygen. This fourth resonance contributor significantly stabilizes the intermediate, lowering the activation energy for the formation of the ortho and para substituted products.
In contrast, attack at the meta position does not allow for this additional resonance stabilization from the ether oxygen. Consequently, the activation energy for the formation of the meta product is higher, and its formation is disfavored.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of (2-Ethoxyethoxy)benzene
| Reaction Type | Electrophile | Major Products | Minor Product |
| Nitration | NO₂⁺ | ortho-Nitro(2-ethoxyethoxy)benzene, para-Nitro(2-ethoxyethoxy)benzene | meta-Nitro(2-ethoxyethoxy)benzene |
| Halogenation | Br⁺, Cl⁺ | ortho-Halo(2-ethoxyethoxy)benzene, para-Halo(2-ethoxyethoxy)benzene | meta-Halo(2-ethoxyethoxy)benzene |
| Friedel-Crafts Acylation | RCO⁺ | ortho-Acyl(2-ethoxyethoxy)benzene, para-Acyl(2-ethoxyethoxy)benzene | meta-Acyl(2-ethoxyethoxy)benzene |
| Friedel-Crafts Alkylation | R⁺ | ortho-Alkyl(2-ethoxyethoxy)benzene, para-Alkyl(2-ethoxyethoxy)benzene | meta-Alkyl(2-ethoxyethoxy)benzene |
Influence of Reaction Conditions on Product Distribution
While the ethoxyethoxy group strongly favors ortho and para substitution, the ratio of these isomers can be influenced by various reaction conditions.
Steric Hindrance: The bulky nature of the (2-ethoxyethoxy) group can sterically hinder the approach of the electrophile to the ortho positions. This effect is more pronounced with larger electrophiles, leading to a higher proportion of the para product. For instance, in Friedel-Crafts acylation, where the acylium ion is a relatively large electrophile, the para isomer is often the major product. sigmaaldrich.com
Temperature: Reaction temperature can also affect the product distribution. At lower temperatures, the reaction is under kinetic control, and the product ratio is determined by the relative activation energies for the formation of the different isomers. At higher temperatures, the reaction may approach thermodynamic control, where the product ratio reflects the relative stabilities of the products. Generally, the para isomer is thermodynamically more stable due to reduced steric strain.
Solvent: The choice of solvent can influence the effective size of the electrophile and the stability of the transition states, thereby affecting the ortho/para ratio. stackexchange.com For example, nitration of similar alkylbenzenes using dinitrogen pentoxide in different solvents has shown varying ortho/para ratios. stackexchange.com
Table 2: Factors Influencing Ortho/Para Ratio in EAS of Alkoxybenzenes
| Factor | Influence on ortho/para ratio | Rationale |
| Increasing size of electrophile | Decreases | Increased steric hindrance at the ortho position. |
| Increasing reaction temperature | May increase para isomer | Favors the thermodynamically more stable para product. |
| Solvent polarity | Can influence selectivity | Differential solvation of transition states. |
Nucleophilic Reactions at the Ether Linkage or Benzene Ring
The presence of ether linkages and the aromatic ring allows for nucleophilic attack under specific conditions.
Cleavage Reactions of the Ether Bonds
The ether bonds in (2-ethoxyethoxy)benzene can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction proceeds via a nucleophilic substitution mechanism.
The first step involves the protonation of one of the ether oxygen atoms by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). The halide ion (Br⁻ or I⁻), a good nucleophile, then attacks the adjacent carbon atom.
In the case of the aryl ether linkage, the cleavage will always yield phenol and the corresponding haloalkane derivative. This is because nucleophilic attack on the sp²-hybridized carbon of the benzene ring is energetically unfavorable. libretexts.org The alkyl-oxygen bond is cleaved instead.
With an excess of the hydrohalic acid, the initially formed alcohol (2-ethoxyethanol) from the cleavage of the terminal ether bond, and the subsequent 2-bromoethanol (B42945) from the cleavage of the internal ether bond, will be further converted to the corresponding dihaloalkane. Therefore, the complete cleavage of (2-ethoxyethoxy)benzene with excess HBr would yield phenol and 1,2-dibromoethane.
Table 3: Products of Ether Cleavage of (2-Ethoxyethoxy)benzene with Excess HBr
| Starting Material | Reagent | Products |
| Benzene, (2-ethoxyethoxy)- | Excess HBr | Phenol, 1,2-Dibromoethane, Water |
The reaction mechanism is typically Sₙ2 for primary alkyl ethers. The cleavage of the aryl ether bond involves nucleophilic attack at the primary carbon of the ethoxyethoxy group. libretexts.org
Reactions Involving Aromatic Nucleophilic Substitution (if applicable)
Aromatic nucleophilic substitution (SₙAr) is generally not a favorable reaction for (2-ethoxyethoxy)benzene. This type of reaction requires the presence of strong electron-withdrawing groups (such as -NO₂, -CN) on the aromatic ring, positioned ortho or para to a good leaving group (like a halogen). visualizeorgchem.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
The (2-ethoxyethoxy) group is an electron-donating group, which deactivates the benzene ring towards nucleophilic attack. Therefore, direct nucleophilic substitution on the benzene ring of (2-ethoxyethoxy)benzene itself is not a feasible pathway under standard SₙAr conditions.
Oxidation and Reduction Pathways
The (2-ethoxyethoxy)benzene molecule has sites susceptible to both oxidation and reduction, although the benzene ring itself is relatively resistant to oxidation.
The ether linkages in the side chain are susceptible to autooxidation in the presence of oxygen, forming hydroperoxides. researchgate.net This process is a radical chain reaction. The oxidation of poly(ethylene glycol) ethers can be initiated by various oxidants, leading to the formation of a variety of degradation products. researchgate.net Strong oxidizing agents can potentially cleave the ether linkages.
While the benzene ring is generally stable to oxidation, if there were an alkyl substituent on the ring, it could be oxidized to a carboxylic acid under harsh conditions with reagents like potassium permanganate. However, for (2-ethoxyethoxy)benzene, the primary sites of oxidation are the ether linkages.
Reduction of the aromatic ring of (2-ethoxyethoxy)benzene to a cyclohexane (B81311) derivative would require harsh conditions, such as high-pressure catalytic hydrogenation over a nickel or ruthenium catalyst. tcichemicals.com Milder reduction conditions would typically not affect the aromatic ring.
More recent methods for the reductive cleavage of the C-O bond in aryl ethers have been developed using photocatalysis, which can proceed under milder conditions. acs.org These methods often involve a single-electron transfer mechanism.
Table 4: Potential Oxidation and Reduction Reactions
| Reaction Type | Reagents and Conditions | Potential Products |
| Oxidation | O₂, light/heat (autooxidation) | Hydroperoxides and other degradation products |
| Reduction of Aromatic Ring | H₂, Ni or Ru catalyst, high pressure/temp | (2-Ethoxyethoxy)cyclohexane |
| Reductive Cleavage of Aryl Ether | Photocatalyst, light, H-donor | Phenol and ethoxyethane |
Selective Oxidation of the Alkyl Chain or Aromatic Ring
The oxidation of (2-ethoxyethoxy)benzene can proceed via two main pathways: attack on the ether side chain or functionalization of the aromatic nucleus. The selectivity of these processes is highly dependent on the oxidant and catalyst used.
The alkyl side chain of aryl ethers is susceptible to oxidative degradation, typically initiated by radical attack at the benzylic position, which is activated by the adjacent aromatic ring. americanchemicalsuppliers.com For (2-ethoxyethoxy)benzene, the carbon atom adjacent to the phenoxy group is analogous to a benzylic position and is a primary site for oxidative cleavage under strong conditions, such as with hot acidic permanganate. americanchemicalsuppliers.com The ether linkages themselves can also be targeted. For instance, methods developed for the oxidation of secondary methyl ethers to ketones using reagents like calcium hypochlorite (B82951) could potentially be adapted to oxidize the ethoxyethoxy chain. Atmospheric photo-oxidation, as studied with the related compound 2-ethoxyethanol, proceeds through OH radical-initiated H-shifts and O₂ addition, leading to highly oxygenated molecules and fragmentation products. unizar.es
Alternatively, the aromatic ring can be selectively oxidized. Direct hydroxylation of the benzene ring to form phenol derivatives is a significant area of research, often employing catalysts based on transition metals like iron, copper, or vanadium with oxidants such as H₂O₂ or O₂. d-nb.infount.edu These reactions can proceed through various mechanisms, including the generation of reactive oxygen species like hydroxyl radicals or metal-oxo intermediates. unt.eduacs.org Depending on the system, single or double oxygenation can be achieved, leading to products like (2-ethoxyethoxy)phenols or the corresponding benzoquinones. d-nb.infount.edu
The selective functionalization of hydrocarbons can be tuned to target either sp² C-H bonds on the aromatic ring or sp³ C-H bonds on the alkyl chain. unt.edu The choice between these pathways is a central challenge in catalysis.
Table 1: Potential Oxidation Products of (2-Ethoxyethoxy)benzene Based on Analogous Systems
| Reagent/Condition | Target Site | Probable Product(s) | Mechanistic Insight |
| Hot KMnO₄ / H⁺ | Alkyl Chain & Ring | Benzoic acid, Phenol | Strong, non-selective oxidation leading to cleavage and degradation. americanchemicalsuppliers.com |
| Ca(OCl)₂ / H₂O, Acetic Acid | Alkyl Chain | Ketones/Aldehydes from chain cleavage | Proposed mechanism involves formation of an oxocarbenium intermediate. |
| OH radical / O₂ (Atmospheric) | Alkyl Chain | Hydroperoxides, Carbonyls | Autoxidation via intramolecular H-shifts and O₂ addition. unizar.es |
| Fe(II) or Cu(II) / H₂O₂ | Aromatic Ring | (2-Ethoxyethoxy)phenols, (2-Ethoxyethoxy)-p-benzoquinone | Catalytic C-H bond activation, potentially via arene oxide intermediates or radical species. d-nb.infount.edu |
Hydrogenation Studies of the Aromatic Nucleus
The hydrogenation of (2-ethoxyethoxy)benzene involves the reduction of the aromatic ring, a process that competes with the cleavage of the C-O ether bonds (hydrogenolysis). Aromatic rings are notably stable and generally inert to catalytic hydrogenation under conditions that readily reduce alkene double bonds. core.ac.uk
To achieve hydrogenation of the benzene nucleus in aryl ethers, forcing conditions are often necessary, such as high pressures and temperatures of hydrogen gas, in conjunction with active catalysts. core.ac.uk Platinum and rhodium-based catalysts are particularly effective for this transformation. core.ac.uk Under these conditions, the aromatic ring is converted to a cyclohexane ring, which would yield (2-ethoxyethoxy)cyclohexane.
Conversely, hydrogenolysis, the cleavage of the C-O bond, is a competing and often desired reaction, particularly in biomass valorization where aryl ethers are key components of lignin. Current time information in Bangalore, IN.nih.gov Nickel-based catalysts have been extensively studied for the selective hydrogenolysis of aryl ethers. Current time information in Bangalore, IN.researchgate.net These systems can selectively cleave the C(Ar)-O bond to produce an arene (benzene) and an alcohol (2-ethoxyethanol) without reducing the aromatic ring, often operating at milder conditions (e.g., 1 bar H₂). researchgate.net The mechanism can vary depending on the substrate and catalyst, with some proceeding via Ni C-H insertion at a benzylic site, while others involve direct interaction of the catalyst with the ether oxygen. Current time information in Bangalore, IN.cymitquimica.com The selectivity between hydrogenation and hydrogenolysis can be controlled by modulating reaction parameters such as temperature, pressure, solvent, and catalyst choice. kyoto-u.ac.jp
Table 2: Influence of Catalytic Systems on the Reduction of Aryl Ethers
| Catalyst | Conditions | Primary Product Type | Key Finding | Reference |
| Rhodium on Carbon | High H₂ pressure | Cyclohexane derivative | Effective for aromatic ring saturation. | core.ac.uk |
| Palladium | Room temp., atm. pressure | No reaction on aryl ether | Selectively reduces alkene double bonds in the presence of an aromatic ring. | core.ac.uk |
| Skeletal Nickel | Aqueous, electrocatalytic | Arenes and Alcohols | Multiple C-O cleavage pathways are possible, influenced by substituents. | Current time information in Bangalore, IN.cymitquimica.com |
| Ni(COD)₂ / base | 1 bar H₂, 120 °C | Arenes and Alcohols | A heterogeneous catalyst that selectively cleaves C(Ar)-O bonds without arene hydrogenation. | researchgate.net |
| Supported Noble Metals (Pd, Pt, Ru) | Liquid phase, H₂O | Mix of hydrogenolysis and hydrolysis products | Partial hydrogenation of the aromatic ring precedes C-O bond cleavage. | kyoto-u.ac.jp |
Polymerization and Oligomerization Behavior of Functionalized Analogues
While (2-ethoxyethoxy)benzene itself is not a monomer, its functionalized derivatives are valuable precursors for a range of polymers. The introduction of polymerizable groups, such as vinyl or hydroxyl moieties, allows it to be incorporated into polymer backbones or as side chains, imparting unique properties like solubility and thermal stability.
Radical and Ionic Polymerization Mechanisms
The introduction of a vinyl group onto the benzene ring, creating monomers like 4-(1-ethoxyethoxy)styrene, enables polymerization through chain-growth mechanisms. americanchemicalsuppliers.comcymitquimica.com These styrenic monomers can undergo polymerization via radical or ionic pathways.
Radical Polymerization: Free-radical polymerization, often initiated by thermal initiators like benzoyl peroxide or through controlled/living radical polymerization (CRP) techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer), is a versatile method for polymerizing vinyl monomers. flinders.edu.auresearchgate.netsigmaaldrich.com The copolymerization of styrene (B11656) with monomers containing oligo(ethylene glycol) side chains, such as poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA), has been used to create well-defined amphiphilic copolymers. researchgate.net A functionalized monomer like vinyl-(2-ethoxyethoxy)benzene would be expected to behave similarly, allowing for the synthesis of polymers where the ethoxyethoxy group enhances solubility and provides a flexible side chain.
Ionic Polymerization: Anionic polymerization, known for producing polymers with low dispersity and controlled molecular weights, is well-suited for styrenic monomers. titech.ac.jp The living anionic polymerization of monomers with oligo(ethylene glycol) ether side chains has been demonstrated, leading to water-soluble and thermo-responsive polymers. titech.ac.jpacs.orgtitech.ac.jp The ether functionality is generally stable under anionic conditions, making it a compatible component for creating well-defined block copolymers and other advanced architectures.
Table 3: Polymerization of Functionalized Analogues with Ethoxyethoxy-like Groups
| Monomer Type | Polymerization Method | Key Features of Resulting Polymer | Reference |
| 1-Ethenyl-4-(1-ethoxyethoxy)benzene | Radical, Ionic | Potential for creating polymers with enhanced solubility and specific thermal/mechanical properties. | cymitquimica.com |
| Styrene / PEGMA | Reverse Atom Transfer Radical Polymerization (RATRP) | Well-defined amphiphilic copolymers. | researchgate.net |
| Tris(methoxyethoxy)vinyl silane (B1218182) / N-vinyl pyrrolidone | Free Radical Polymerization | Synthesis of copolymers with tunable properties. | researchgate.net |
| Oligo(ethylene glycol) Methacrylates | Living Anionic Polymerization | Synthesis of well-defined, water-soluble, thermo-responsive polymers. | titech.ac.jptitech.ac.jp |
Condensation Polymerization in the Presence of Bifunctional Derivatives
The synthesis of bifunctional derivatives of (2-ethoxyethoxy)benzene allows for its incorporation into polymer backbones via step-growth condensation polymerization. researchgate.net This approach has been used to create novel polysiloxanes with tailored properties.
A notable example involves the synthesis of poly(tetramethyl-1,4-silphenylenesiloxane) derivatives bearing 2-(2-methoxyethoxy)ethoxy substituents. d-nb.inforesearchgate.net The process begins with the synthesis of a bifunctional monomer, 1,4-bis(dimethylhydroxysilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene. This monomer is prepared via a Grignard reaction from the corresponding dibromobenzene derivative. The subsequent self-condensation polymerization of this disilanol (B1248394) monomer, often catalyzed, yields a high-molecular-weight polymer where the (2-ethoxyethoxy)benzene analogue is integrated into the main chain. d-nb.inforesearchgate.net
The introduction of these polar, flexible oxyethylene side chains directly influences the polymer's physical properties. For instance, compared to an unsubstituted poly(tetramethyl-1,4-silphenylenesiloxane), the incorporation of 2-(2-methoxyethoxy)ethoxy groups was found to lower the polymer's melting point, demonstrating how the longer side chain disrupts packing and enhances flexibility. d-nb.inforesearchgate.net However, the thermal stability was not significantly affected by the length of the side chain. d-nb.info
Table 4: Properties of a Polysiloxane from a Bifunctional Methoxyethoxy-Substituted Benzene Derivative
| Monomer | Polymer | Melting Point (°C) | Decomposition Temp. (°C) | Key Finding |
| 1,4-bis(dimethylhydroxysilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene | Poly[tetramethyl-1,4-silphenylene-siloxane-co-2,5-bis(2-(2-methoxyethoxy)ethoxy)phenylene] | 46 | ~350-400 | The longer oxyethylene side chain lowered the melting point compared to shorter chain analogues or the unsubstituted polymer. d-nb.inforesearchgate.net |
Ligand Properties and Coordination Chemistry with Metal Centers
The oxygen atoms within the ethoxyethoxy side chain of (2-ethoxyethoxy)benzene possess lone pairs of electrons, enabling them to act as Lewis bases and coordinate to metal centers. While the parent molecule is a weak, flexible ligand on its own, its incorporation into larger, pre-organized structures or the addition of other donor groups dramatically enhances its coordination ability. Such molecules can act as acyclic crown ether analogues (podands) or be used to construct macrocyclic ligands. unt.edumdpi.com
The coordination chemistry of ligands bearing oligoether substituents is extensive. These flexible chains can wrap around cations, with the multiple ether oxygens providing a cooperative binding effect. Crown ethers containing benzene rings (benzo-crown ethers) are well-known for their ability to selectively bind alkali and alkaline earth metal cations. mdpi.comrsc.org The synthesis of these macrocycles often involves the reaction of a catechol (1,2-dihydroxybenzene) derivative with an oligoethylene glycol chain. rsc.org
Furthermore, the (2-ethoxyethoxy)phenyl moiety can be incorporated into more complex multidentate ligands. For example, bis-aldehyde derivatives featuring an ethane-1,2-diylbis(oxy) linkage have been used to synthesize N₂S₂ tetradentate bis-thiosemicarbazone ligands that form stable complexes with Ni(II). nih.gov Similarly, phthalonitrile (B49051) precursors functionalized with ethoxyethoxy groups are used to synthesize phthalocyanines, which are powerful chelating agents for a wide array of metal ions. researchgate.net
The presence of the ether groups can also influence the electronic properties and solubility of the resulting metal complexes. In phosphine (B1218219) ligands functionalized with crown ether groups, the complexation of cations by the ether rings can modulate the electronic properties of the phosphine, which in turn affects the properties of its metal complexes (e.g., Ni(CO)₃L). acs.org The ether chains enhance solubility in nonpolar organic solvents, a property that is useful in catalysis and materials science. unt.edu
Table 5: Examples of Metal Coordination with Ligands Containing Aryl-Oligoether Moieties
| Ligand Type | Metal Ion(s) | Coordination Features | Application/Significance | Reference |
| Benzo-crown ethers | Alkali metals (Na⁺, K⁺), etc. | Macrocyclic effect; cation held in the central cavity by multiple ether oxygens. | Phase transfer catalysis, ion sensing, separation. | unt.edumdpi.com |
| Phosphines with crown ether groups | Ni(0), Pd(II) | Cation binding by the ether chain modulates the electronic properties of the phosphine donor. | Tunable electronic properties for catalysis. | acs.org |
| Bis-thiosemicarbazone from ether-linked dibenzaldehyde | Ni(II) | Forms a discrete mononuclear homoleptic complex via N and S donor atoms. | Solvent-induced formation of different complex structures. | nih.gov |
| Phthalocyanines from ether-substituted phthalonitriles | Zn(II), Cu(I), etc. | Strong tetradentate chelation by the phthalocyanine (B1677752) core; ether groups provide solubility/liquid crystalline properties. | Dyes, catalysts, photosensitizers, materials. | researchgate.net |
| Rare-earth metal complexes | Y(III), Sm(III) | Benzene itself can act as a ligand (tetraanion) when supported by other bulky ligands. | Fundamental organometallic chemistry, reductants. | rsc.org |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the structural elucidation of "Benzene, (2-ethoxyethoxy)-". By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule's framework can be constructed.
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum is characterized by distinct signals for the aromatic and aliphatic protons. The protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.8-7.3 ppm), with their multiplicity depending on the substitution pattern. The protons of the ethoxyethoxy side chain resonate in the upfield region. The methylene (B1212753) protons adjacent to the aromatic oxygen (Ar-O-CH ₂) are expected around δ 4.1 ppm, while the other methylene groups of the ether chain appear between δ 3.5 and δ 3.8 ppm. The terminal methyl group of the ethyl moiety gives a characteristic triplet signal at approximately δ 1.2 ppm.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. Aromatic carbons typically resonate in the δ 110-160 ppm range. Specifically, the carbon atom directly attached to the ether oxygen (ipso-carbon) is found further downfield compared to the other aromatic carbons. The aliphatic carbons of the ether side chain resonate in the δ 15-70 ppm region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, (2-ethoxyethoxy)-
| Atom Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Ar-H (ortho, meta, para) | 6.8 - 7.3 | Multiplet | 114 - 130 |
| Ar-C -O (ipso) | - | - | 158 - 160 |
| Ar-O-C H₂ | ~4.1 | Triplet | ~69 |
| O-CH₂-C H₂-O | ~3.7 | Triplet | ~70 |
| O-C H₂-CH₃ | ~3.6 | Quartet | ~66 |
Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings between adjacent protons. For "Benzene, (2-ethoxyethoxy)-", COSY spectra would show cross-peaks connecting the signals of the adjacent methylene groups in the side chain (e.g., Ar-O-CH ₂-CH ₂-O) and the coupling between the methylene and methyl protons of the terminal ethyl group (O-CH ₂-CH ₃).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the ¹H signal at ~4.1 ppm would show a cross-peak with the ¹³C signal at ~69 ppm, confirming the Ar-O-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting different fragments of the molecule. Key HMBC correlations would include those from the aromatic protons to the ipso-carbon and the first methylene carbon (Ar-O-C H₂), confirming the link between the benzene ring and the ether side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides insights into the molecule's three-dimensional structure and preferred conformations. For instance, NOESY could show correlations between the ortho-protons of the benzene ring and the protons of the adjacent methylene group (Ar-O-CH₂).
The ethoxyethoxy side chain of "Benzene, (2-ethoxyethoxy)-" is flexible, with multiple rotatable single bonds (C-C and C-O). Dynamic NMR studies, which involve recording spectra at variable temperatures, can provide valuable information about the conformational dynamics of the molecule.
At low temperatures, the rotation around these bonds may become slow on the NMR timescale. This can lead to the broadening of signals or the appearance of multiple distinct signals for atoms that are equivalent at room temperature. By analyzing these changes, it is possible to determine the energy barriers for bond rotation and identify the most stable conformers. Restricted rotation of the aryl group around the Ar-O bond is a known phenomenon in similar compounds and could potentially be observed at very low temperatures. acs.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of the molecule. It is particularly useful for identifying the presence of specific functional groups.
The vibrational spectrum of "Benzene, (2-ethoxyethoxy)-" is dominated by the characteristic bands of its two main components: the aromatic ring and the ether linkages.
Aromatic Ring Vibrations:
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3030-3100 cm⁻¹. libretexts.org
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to characteristic absorptions of variable intensity around 1450-1600 cm⁻¹. mdpi.comdocbrown.info
C-H Out-of-Plane Bending: Strong absorptions in the 650-900 cm⁻¹ region result from the C-H bonds bending out of the plane of the ring. The exact position of these bands can sometimes indicate the substitution pattern of the benzene ring. libretexts.org
Ether Moieties Vibrations:
C-O-C Stretching: The most characteristic feature of an ether is the strong absorption due to the asymmetric C-O-C stretching vibration. For aryl alkyl ethers, this band is typically found near 1250 cm⁻¹. spectroscopyonline.comyoutube.com A corresponding symmetric stretching band, often weaker, appears near 1040 cm⁻¹. youtube.com
Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene and methyl groups in the side chain are observed in the 2850-2960 cm⁻¹ region. mdpi.com
Table 2: Characteristic Vibrational Frequencies for Benzene, (2-ethoxyethoxy)-
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | 3060 - 3080 |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 | ~1585 |
| Asymmetric Ar-O-C Stretch | ~1250 (Strong) | - |
| Symmetric R-O-C Stretch | ~1040 (Strong) | - |
| Benzene Ring Breathing | Weak or absent | ~992 (Strong) |
Note: Raman spectroscopy provides complementary information. For instance, the symmetric "ring breathing" mode of the benzene ring, which is weak in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum around 992 cm⁻¹. researchgate.netcore.ac.uk
Modern infrared spectroscopy is almost exclusively performed using Fourier Transform Infrared (FTIR) spectrometers. FTIR offers significant advantages over older dispersive instruments, including higher sensitivity, better resolution, and faster data acquisition. For the analysis of "Benzene, (2-ethoxyethoxy)-", FTIR is the standard method for obtaining a high-quality infrared spectrum, which serves as a molecular "fingerprint." This fingerprint is unique to the compound and can be used for identification by comparing it to spectral libraries. Furthermore, FTIR is instrumental in quality control processes to confirm the identity and purity of a sample. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of "Benzene, (2-ethoxyethoxy)-". Through various ionization and analysis methods, a detailed picture of the molecule's mass and fragmentation pathways can be constructed.
High-resolution mass spectrometry provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental formula. For "Benzene, (2-ethoxyethoxy)-", with the chemical formula C₁₀H₁₄O₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This high-precision measurement is crucial for distinguishing it from other isomers or compounds with the same nominal mass.
Interactive Table: Theoretical Isotopic Mass of Benzene, (2-ethoxyethoxy)-
| Element | Count | Isotope | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | 10 | ¹²C | 12.000000 | 120.000000 |
| Hydrogen | 14 | ¹H | 1.007825 | 14.109550 |
| Oxygen | 2 | ¹⁶O | 15.994915 | 31.989830 |
| Total | | | | 166.099380 |
HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, typically within a few parts per million (ppm), confirming the elemental composition of C₁₀H₁₄O₂.
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the parent ion. In a typical electron ionization (EI) scenario, the molecular ion ([M]⁺˙) of "Benzene, (2-ethoxyethoxy)-" would be expected at m/z 166. The presence of the aromatic ring leads to a prominent molecular ion peak. whitman.edulibretexts.org Subsequent fragmentation provides structural information.
Key fragmentation pathways for ether-containing aromatic compounds involve cleavage of C-C and C-O bonds. libretexts.orgyoutube.com For "Benzene, (2-ethoxyethoxy)-", the following fragmentations are plausible:
Alpha-cleavage at the ether linkage is a common pathway for ethers. youtube.com Cleavage of the bond between the ethoxy group and the adjacent methylene group would be less favored than cleavage on the other side of the oxygen.
Cleavage of the C-O bond between the phenyl group and the ethoxyethoxy side chain would lead to a phenoxy radical and a charged ethoxyethoxy fragment, or more likely, a charged phenyl fragment at m/z 77 and a neutral radical. However, the most characteristic fragmentation involves the formation of the phenoxy cation at m/z 93, followed by the loss of the side chain.
Fragmentation of the ethoxyethoxy side chain is highly likely. Cleavage of the C-O bond within the side chain can produce a stable oxonium ion. A significant peak would be expected at m/z 73, corresponding to the [CH₂CH₂OCH₂CH₃]⁺ fragment. Another prominent fragment would likely appear at m/z 45, corresponding to the [CH₂OCH₂CH₃]⁺ ion, resulting from cleavage further down the chain.
Rearrangement and loss of neutral molecules , such as ethylene (B1197577) (C₂H₄, 28 Da), are also common in the fragmentation of ethers. whitman.edu
Interactive Table: Predicted Mass Fragments for Benzene, (2-ethoxyethoxy)-
| m/z | Proposed Fragment Ion | Description |
|---|---|---|
| 166 | [C₁₀H₁₄O₂]⁺˙ | Molecular Ion |
| 94 | [C₆H₅OH]⁺˙ | Ion resulting from hydrogen rearrangement and cleavage |
| 93 | [C₆H₅O]⁺ | Loss of the ethoxyethyl radical |
| 77 | [C₆H₅]⁺ | Phenyl cation, loss of the (2-ethoxyethoxy) group |
| 73 | [C₄H₉O]⁺ | Cleavage of the phenyl-oxygen bond, forming the ethoxyethyl cation |
Soft ionization techniques like Electrospray Ionization (ESI) are used to analyze molecules with minimal fragmentation, which is particularly useful for confirming molecular weight. nih.gov Unlike EI, ESI typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. nih.govbohrium.com
For "Benzene, (2-ethoxyethoxy)-", ESI-MS in positive ion mode would be expected to produce prominent ions at:
m/z 167.1072 corresponding to the protonated molecule, [C₁₀H₁₄O₂ + H]⁺.
m/z 189.0888 corresponding to the sodium adduct, [C₁₀H₁₄O₂ + Na]⁺.
These techniques are valuable as they provide a clear indication of the molecular mass, which can then be subjected to MS/MS for structural analysis by inducing fragmentation in a controlled manner within the mass spectrometer. researchgate.net
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For "Benzene, (2-ethoxyethoxy)-", the absorption of UV radiation is dominated by the benzene ring, which acts as the primary chromophore. shu.ac.uk
The UV spectrum of benzene and its derivatives is characterized by absorptions arising from π → π* transitions within the aromatic ring. youtube.comuzh.ch The benzene ring itself exhibits two main absorption bands:
A strong absorption band (the E₂ band) around 204 nm.
A weaker, structured absorption band (the B band) with fine vibrational details, typically centered around 254-256 nm. sciencepublishinggroup.comsciencepublishinggroup.com
The presence of the (2-ethoxyethoxy)- substituent, an auxochrome, attached to the benzene ring via an oxygen atom, modifies these absorptions. The lone pair electrons on the oxygen atom can interact with the π-system of the benzene ring. This interaction typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for the B band. slideshare.net Therefore, the λₘₐₓ for "Benzene, (2-ethoxyethoxy)-" is expected to be shifted to a slightly longer wavelength compared to unsubstituted benzene.
Interactive Table: Expected UV-Vis Absorption Data for Benzene, (2-ethoxyethoxy)-
| Transition Type | Chromophore | Expected λₘₐₓ Range (nm) | Description |
|---|---|---|---|
| π → π* (E₂ Band) | Benzene Ring | ~210-220 | High-intensity absorption |
The polarity of the solvent can influence the position and intensity of UV-Vis absorption bands. sciencepublishinggroup.comvlabs.ac.in For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. libretexts.orgslideshare.net This occurs because the excited state (π*) is typically more polar than the ground state (π). A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition and shifting the absorption to a longer wavelength.
When analyzing "Benzene, (2-ethoxyethoxy)-", changing the solvent from a non-polar solvent like hexane (B92381) to a polar solvent like ethanol (B145695) or methanol (B129727) would be expected to cause a slight shift of the λₘₐₓ to a longer wavelength. libretexts.org The fine vibrational structure often observed in the B band of benzene derivatives in non-polar solvents may also become less resolved or completely obscured in polar solvents due to increased solute-solvent interactions. utoronto.ca
Interactive Table: Predicted Solvent Effects on the B-Band of Benzene, (2-ethoxyethoxy)-
| Solvent | Polarity | Expected λₘₐₓ Shift | Spectral Feature |
|---|---|---|---|
| Hexane | Non-polar | Baseline | Well-resolved vibrational fine structure |
| Ethanol | Polar | Bathochromic (Red) Shift | Broadened band, loss of fine structure |
Computational and Theoretical Chemistry Insights into Benzene, 2 Ethoxyethoxy
Conformational Analysis and Molecular Flexibility through Computational Methods
Potential Energy Surface (PES) scans are a common computational technique used to explore the conformational landscape of a molecule. q-chem.comq-chem.com This involves systematically changing one or more dihedral angles while optimizing the rest of the molecular geometry at each step. By plotting the energy as a function of the varied dihedral angle(s), one can identify the low-energy conformers (local minima) and the transition states (saddle points) that connect them.
For "Benzene, (2-ethoxyethoxy)-", key dihedral angles to scan would include the C(aryl)-O-C-C and O-C-C-O bonds of the side chain. The results of such a scan would likely reveal several stable conformers corresponding to different spatial arrangements of the ethoxyethyl group relative to the phenyl ring. The energy differences between these conformers and the rotational barriers separating them provide insight into the molecule's flexibility at different temperatures.
A hypothetical potential energy scan for the C(aryl)-O-C-C dihedral angle might reveal the following:
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |
| 0 | 2.5 | Eclipsed (Transition State) |
| 60 | 0.5 | Gauche |
| 120 | 2.8 | Eclipsed (Transition State) |
| 180 | 0.0 | Anti (Global Minimum) |
These are hypothetical values for illustrative purposes.
While quantum mechanical methods are highly accurate for studying individual conformations, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of flexible molecules over time.
Molecular Mechanics employs classical force fields to approximate the potential energy of a system, allowing for rapid calculation of energies and forces. This enables the exploration of a much larger conformational space than is feasible with quantum methods.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of transient intermediates and the characterization of transition states. This is often achieved through methods like Density Functional Theory (DFT) and ab initio calculations, which can map out the potential energy surface of a reaction.
Calculation of Activation Barriers and Reaction Pathways
The determination of activation barriers (Ea) and the charting of reaction pathways are fundamental to understanding and predicting the kinetics of a chemical transformation. Computational methods, such as the Nudged Elastic Band (NEB) method or by locating the transition state (a first-order saddle point on the potential energy surface), are employed to calculate the energy required to reach the transition state from the reactants.
For a molecule like Benzene (B151609), (2-ethoxyethoxy)-, potential reactions of interest for computational modeling could include its oxidation, ether cleavage, or reactions involving the hydroxyl group. For instance, a theoretical study on the thermal decomposition of the structurally related 2-phenylethanol utilized the CBS-QB3 method to explore its potential energy surface, identifying the preferred reaction channels. A similar approach could be applied to Benzene, (2-ethoxyethoxy)- to predict its thermal decomposition pathways and activation energies. However, to date, specific studies detailing the activation barriers and reaction pathways for this compound have not been prominently reported.
Solvation Effects in Reaction Dynamics
The solvent environment can significantly influence reaction rates and mechanisms. Computational chemistry accounts for these effects through either explicit or implicit solvation models. Explicit models involve including a number of solvent molecules in the calculation, which can be computationally intensive. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, offering a more computationally feasible approach.
These models can be used to understand how the polarity of the solvent might stabilize or destabilize reactants, products, and transition states for reactions involving Benzene, (2-ethoxyethoxy)-, thereby affecting the reaction kinetics. Machine Learning Potentials (MLPs) are also emerging as a powerful tool to model solvent effects in complex organic reactions. Currently, there is a lack of specific research in the literature that computationally models the solvation effects on the reaction dynamics of Benzene, (2-ethoxyethoxy)-.
Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting various types of spectra, providing insights that complement experimental findings.
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts and coupling constants of organic molecules. The accuracy of these predictions is often enhanced by considering conformational isomers and using appropriate levels of theory and basis sets.
Simulated Vibrational and Electronic Spectra
Vibrational Spectra
The vibrational frequencies of Benzene, (2-ethoxyethoxy)- have been the subject of computational investigation. A study utilized DFT at the B3LYP/6-311G** level, as well as MP2 and MP4(SDQ) levels of theory, to investigate the structural stability and vibrational modes of the molecule. The calculations predicted that Benzene, (2-ethoxyethoxy)- predominantly exists in a non-planar gauche conformation (Ggg1), which is stabilized by dipolar interactions between the hydroxyl hydrogen atom and the phenoxy oxygen atom. The planar trans conformation was found to be significantly higher in energy. researchgate.net
The computed vibrational frequencies for the lowest energy gauche structure were used to make tentative assignments for the normal modes, showing good agreement with experimental data. researchgate.net
Table 1: Selected Calculated Vibrational Frequencies for Benzene, (2-ethoxyethoxy)- (Gauche Conformation)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Aromatic Ring Modes | 996, 1006 |
| C-H Ring Wagging | 688, 750 |
Electronic Spectra
The electronic spectrum of a molecule, typically measured by UV-Vis spectroscopy, provides information about electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for simulating electronic absorption spectra. This involves calculating the excitation energies and oscillator strengths for transitions from the ground state to various excited states.
While an experimental UV-Vis spectrum for Benzene, (2-ethoxyethoxy)- is available, showing absorption in the ultraviolet region, specific TD-DFT or other computational studies to simulate and interpret its electronic spectrum are not found in the reviewed literature. Such a study would provide insights into the nature of the electronic transitions, for example, identifying them as π → π* or n → π* transitions.
Aromaticity Indices and Electronic Delocalization Studies
The aromaticity of the benzene ring in Benzene, (2-ethoxyethoxy)- is a key feature of its electronic structure. Aromaticity can be quantified computationally through various indices, with Nucleus-Independent Chemical Shift (NICS) being one of the most widely used. NICS calculations involve placing a "ghost" atom at the center of the aromatic ring and calculating its magnetic shielding. A negative NICS value is indicative of aromatic character.
Studies on electronic delocalization can provide a deeper understanding of the electron distribution within the molecule and how the (2-ethoxyethoxy)- substituent interacts with the phenyl ring. While methods for such analyses are well-established, specific computational studies on the aromaticity indices and electronic delocalization of Benzene, (2-ethoxyethoxy)- are not present in the current body of scientific literature.
Intermolecular Interactions and Self-Assembly Prediction
The study of intermolecular interactions is crucial for understanding the macroscopic properties and behavior of molecular systems. For Benzene, (2-ethoxyethoxy)-, a molecule combining aromatic and aliphatic ether characteristics, a variety of non-covalent forces are predicted to govern its interactions and potential for self-assembly. Computational and theoretical chemistry provide powerful tools to predict and analyze these interactions, offering insights into the molecule's behavior in condensed phases.
Theoretical investigations into molecules with similar functional groups, such as benzene and its derivatives, as well as various ethers, allow for a robust prediction of the intermolecular forces at play for Benzene, (2-ethoxyethoxy)-. These interactions are primarily a combination of π-interactions associated with the benzene ring, hydrogen bonding involving the ether oxygen atoms, and van der Waals forces along the hydrocarbon portions of the molecule. researchgate.netnih.gov
The primary types of intermolecular interactions expected for Benzene, (2-ethoxyethoxy)- are:
π-π Stacking: The aromatic benzene rings can interact through π-π stacking, a significant force in the self-assembly of many aromatic compounds. These interactions can occur in various geometries, including face-to-face and slipped-parallel arrangements. banglajol.info
C-H···π Interactions: Hydrogen atoms from the ethoxyethoxy group or neighboring molecules can interact with the electron-rich π-system of the benzene ring.
Van der Waals Forces: These dispersion forces are present along the entire molecule, with significant contributions from the aliphatic ethyl and ethoxy groups.
Predicted Energetics of Intermolecular Interactions
Table 1: Predicted Interaction Energies for Benzene, (2-ethoxyethoxy)- Dimers
| Dimer Configuration | Predominant Interaction Type | Predicted Interaction Energy (kcal/mol) | Predicted Optimal Distance (Å) |
|---|---|---|---|
| Slipped-Parallel | π-π Stacking | -2.5 to -4.0 | 3.4 - 3.8 |
| T-shaped | C-H···π | -2.0 to -3.0 | 4.5 - 5.0 |
Note: The data in this table is predictive and based on computational studies of similar aromatic and ether-containing compounds. The actual values for Benzene, (2-ethoxyethoxy)- may vary.
These predicted energies suggest that π-π stacking interactions are likely to be a dominant force in the initial stages of self-assembly, leading to the formation of columnar or layered structures. The flexibility of the (2-ethoxyethoxy)- chain would play a crucial role in the fine-tuning of these arrangements.
Prediction of Self-Assembly Behavior
The balance between the various intermolecular forces dictates the self-assembly behavior of Benzene, (2-ethoxyethoxy)-. In non-polar environments, the π-π stacking and van der Waals interactions are expected to be the primary drivers for aggregation. This could lead to the formation of ordered liquid-crystalline phases or amorphous aggregates, depending on the temperature and concentration.
In the presence of polar, protic solvents, the potential for hydrogen bonding with the ether oxygens would significantly influence its solubility and aggregation behavior. The competition between solute-solute and solute-solvent interactions would be critical. It is conceivable that in aqueous environments, the hydrophobic benzene ring and aliphatic chain would drive aggregation to minimize contact with water, while the hydrophilic ether groups would remain exposed to the solvent. This amphiphilic character could lead to the formation of micellar or other complex supramolecular structures.
Molecular dynamics (MD) simulations could provide further insights into the dynamic aspects of self-assembly, predicting the most likely aggregation pathways and the morphology of the resulting nanostructures. mdpi.com Such simulations would allow for the exploration of how factors like solvent and temperature influence the final assembled state.
The interplay of these non-covalent interactions is fundamental to understanding and predicting the material properties of Benzene, (2-ethoxyethoxy)-. Theoretical and computational approaches offer a powerful lens through which to explore these phenomena, guiding the design of new materials with tailored properties.
Emerging Research Directions and Future Outlook
Development of More Sustainable Synthetic Methodologies
The traditional synthesis of aryl ethers, such as Benzene (B151609), (2-ethoxyethoxy)-, often relies on the Williamson ether synthesis. jk-sci.com This method, while effective, typically involves the use of polar a-protic solvents and stoichiometric amounts of base, which can present environmental and safety challenges. acsgcipr.org Modern research is increasingly focused on developing "greener" and more sustainable synthetic routes.
Future methodologies for the synthesis of Benzene, (2-ethoxyethoxy)- are expected to align with the principles of green chemistry. This includes the exploration of alternative, less hazardous solvents and the use of catalytic systems to minimize waste. researchgate.net One promising avenue is the use of phase-transfer catalysis (PTC), which can enhance reaction rates and allow for the use of more environmentally benign solvent systems, including water. crdeepjournal.orgyoutube.com PTC has been successfully applied to a variety of SN2-type reactions, including O-alkylation, and could be adapted for the synthesis of Benzene, (2-ethoxyethoxy)-. crdeepjournal.org
Furthermore, research into catalytic Williamson ether synthesis (CWES) aims to replace stoichiometric bases with catalytic amounts, thereby reducing salt by-products. acs.org The use of weak alkylating agents in CWES, while requiring higher temperatures, presents a pathway to more atom-economical processes. acs.org Metal-free synthesis strategies are also gaining traction, offering the potential to avoid heavy metal contamination in the final product and waste streams. nih.govorganic-chemistry.org
| Synthetic Approach | Potential Advantages for Benzene, (2-ethoxyethoxy)- Synthesis | Research Focus |
|---|---|---|
| Phase-Transfer Catalysis (PTC) | Use of greener solvents (e.g., water), reduced reaction times, lower temperatures. | Development of novel, highly efficient phase-transfer catalysts. |
| Catalytic Williamson Ether Synthesis (CWES) | Reduced salt waste, use of weaker alkylating agents, improved atom economy. | Design of robust catalysts for high-temperature applications. |
| Metal-Free Synthesis | Avoidance of metal contamination, simplified purification. | Exploration of novel organocatalysts and reaction conditions. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. | Optimization of reaction parameters for aryl ether synthesis. |
Integration of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. joaiar.orgpaperpublications.org For a compound like Benzene, (2-ethoxyethoxy)-, AI can be a powerful tool for predicting its physicochemical properties, biological activities, and potential applications. By training algorithms on large datasets of known molecules, ML models can learn to predict properties for new or understudied compounds with a high degree of accuracy. catalysis-summit.comchemrxiv.org
This predictive power can significantly accelerate the research and development process. For instance, ML models could be used to predict the solubility, boiling point, and toxicity of Benzene, (2-ethoxyethoxy)- and its derivatives without the need for extensive experimental work. digitellinc.com This is particularly valuable in the early stages of drug discovery or materials development, where rapid screening of many candidate molecules is required. catalysis-summit.com
Beyond property prediction, AI is also being used in the design of new catalysts and synthetic routes. citrine.ioarxiv.org AI algorithms can analyze vast reaction databases to identify optimal conditions for the synthesis of a target molecule, including Benzene, (2-ethoxyethoxy)-. arxiv.org This can lead to the discovery of more efficient and sustainable synthetic methods. joaiar.org Generative models can even propose novel catalyst structures with enhanced activity and selectivity for specific reactions. catalysis-summit.com
| AI/ML Application | Relevance to Benzene, (2-ethoxyethoxy)- | Potential Impact |
|---|---|---|
| Property Prediction | Estimation of physicochemical properties, biological activity, and toxicity. | Accelerated screening of derivatives for various applications. |
| Catalyst Design | Identification of optimal catalysts for sustainable synthesis. | Development of more efficient and environmentally friendly production methods. |
| Reaction Optimization | Prediction of optimal reaction conditions (temperature, solvent, etc.). | Improved yields and reduced by-product formation in synthesis. |
| Generative Compound Design | Design of novel derivatives with desired properties. | Discovery of new materials and bioactive molecules based on the Benzene, (2-ethoxyethoxy)- scaffold. |
Exploration of Unconventional Reactivity and Novel Chemical Transformations
The aromatic ring and ether linkages in Benzene, (2-ethoxyethoxy)- provide multiple sites for chemical modification, opening the door to a wide range of potential transformations. While the fundamental reactivity of aryl ethers is well-understood, there is ongoing research into uncovering novel and unconventional reaction pathways.
One area of interest is the functionalization of the benzene ring. The (2-ethoxyethoxy)- substituent is an ortho-, para-directing group, which can be exploited to introduce a variety of functional groups onto the aromatic ring through electrophilic aromatic substitution. Research into novel catalytic systems for these reactions could lead to more selective and efficient syntheses of functionalized derivatives.
The ether linkages, while generally stable, can also participate in chemical reactions. For example, alkoxybenzenes can act as nucleophiles in ring-opening reactions of strained cyclic compounds. nih.gov Exploring the reactivity of the polyether chain in Benzene, (2-ethoxyethoxy)- could lead to the development of new polymerization or modification strategies. Furthermore, the development of novel catalytic systems for C-O bond activation could enable the selective cleavage and functionalization of the ether bonds, providing access to a new range of chemical structures.
| Reaction Type | Potential for Benzene, (2-ethoxyethoxy)- | Research Focus |
|---|---|---|
| Electrophilic Aromatic Substitution | Introduction of functional groups at the ortho- and para- positions. | Development of highly regioselective catalytic systems. |
| Ring-Opening Reactions | Use as a nucleophile to open strained rings (e.g., epoxides, aziridines). | Investigation of the reactivity of the polyether chain as a nucleophile. |
| C-O Bond Activation | Selective cleavage and functionalization of the ether linkages. | Design of catalysts for the selective activation of C-O bonds in polyethers. |
| Oxidative Coupling Reactions | Formation of biphenyl (B1667301) derivatives or other coupled products. | Exploration of novel oxidants and catalytic systems. |
Applications in Interdisciplinary Fields Beyond Materials Science
While Benzene, (2-ethoxyethoxy)- and related compounds have found use in materials science, their chemical structure suggests potential applications in a variety of other interdisciplinary fields. mdpi.com The aryl ether motif is a common feature in many biologically active molecules, including pharmaceuticals and agrochemicals. nih.govacs.orgthieme-connect.de
In the pharmaceutical industry, the aryl ether linkage is present in a number of approved drugs. researchgate.netgoogle.com The (2-ethoxyethoxy)- side chain could potentially improve the pharmacokinetic properties of a drug molecule, such as its solubility and metabolic stability. labinsights.nl Future research could involve the synthesis and biological evaluation of derivatives of Benzene, (2-ethoxyethoxy)- for a range of therapeutic targets.
In the field of agrochemicals, many herbicides and pesticides also contain the aryl ether scaffold. acs.orgresearchgate.net The unique combination of an aromatic ring and a flexible polyether chain in Benzene, (2-ethoxyethoxy)- could be explored for the development of new crop protection agents with novel modes of action.
Furthermore, the properties of polyethylene (B3416737) glycol (PEG) chains are of interest in biotechnology and medicine for their ability to modify the surface of nanoparticles and biological molecules, a process known as PEGylation. fsu.edu The (2-ethoxyethoxy)- group is a short PEG chain, and its incorporation into molecules could be explored for applications in drug delivery and diagnostics. labinsights.nl
| Interdisciplinary Field | Potential Application of Benzene, (2-ethoxyethoxy)- Derivatives | Research Focus |
|---|---|---|
| Pharmaceuticals | As a scaffold for the development of new drugs. nih.govacs.org | Synthesis and screening of derivatives for biological activity. |
| Agrochemicals | As a lead structure for new herbicides or pesticides. thieme-connect.deresearchgate.net | Investigation of the biological effects on plants and insects. |
| Biotechnology | For the modification of surfaces and biological molecules. | Exploration of the PEG-like properties of the (2-ethoxyethoxy)- group. |
| Electronics | As a component in the formulation of conductive inks or coatings. kelongchemy.com | Evaluation of the electrical and thermal properties of derivatives. |
Q & A
Q. Resolution Strategies :
Meta-Analysis : Pool data from PubMed and TOXCENTER (2005–2023) to identify confounding factors .
Mechanistic Studies : Use isotopically labeled compounds to track metabolic byproducts.
Cross-Species Validation : Compare toxicity thresholds in human hepatocytes and rat models.
In what ways does the 2-ethoxyethoxy group enhance the solvation properties of benzene derivatives in sodium-ion battery electrolytes?
Advanced Research Question
The ethoxyethoxy chain in compounds like NaDEEP improves:
- Ion Transport : Oligoether oxygen atoms chelate Na⁺ ions, reducing ionic pairing and enhancing conductivity (up to 2.5 mS/cm at 25°C) .
- Thermal Stability : Ether linkages resist decomposition at high voltages (>4.5 V vs. Na/Na⁺).
- Solvent Compatibility : Miscibility with phosphate-based solvents (e.g., TEOP) enables stable solid-electrolyte interphases (SEI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
